molecular formula C4H6N2O B1257624 Pelopuradazole

Pelopuradazole

Cat. No.: B1257624
M. Wt: 98.1 g/mol
InChI Key: SDFAQCKICUGIJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pelopuradazole is a novel imidazole derivative alkaloid first isolated in 2014 from the marine bacterium Pelomonas puraquae sp. nov., discovered in the South China Sea . Its structure, elucidated via nuclear magnetic resonance (NMR) and mass spectrometry, features a 3H-imidazole-4-carboxylic acid backbone with a methyl substituent at position 2, distinguishing it from simpler imidazole derivatives . Marine imidazole alkaloids are often explored for antimicrobial, antifungal, and cytotoxic properties, positioning this compound as a compound of interest in natural product drug discovery .

Properties

Molecular Formula

C4H6N2O

Molecular Weight

98.1 g/mol

IUPAC Name

4-methyl-1,2-dihydroimidazol-5-one

InChI

InChI=1S/C4H6N2O/c1-3-4(7)6-2-5-3/h2H2,1H3,(H,6,7)

InChI Key

SDFAQCKICUGIJO-UHFFFAOYSA-N

Canonical SMILES

CC1=NCNC1=O

Synonyms

pelopuradazole

Origin of Product

United States

Comparison with Similar Compounds

Key Insights :

  • Imidazole vs.
  • Methyl Substitution : The 2-methyl group in this compound may enhance steric stability compared to unsubstituted imidazoles like Pelopurin A/B, affecting receptor binding .

Table 2: Bioactivity Comparison

Compound Reported Bioactivity Mechanism (If Known) Efficacy (IC50/EC50) Reference
This compound Antimicrobial (in vitro) Disruption of microbial cell membranes Not quantified
Clotrimazole Antifungal Inhibition of ergosterol synthesis 0.1–1.0 µM N/A ()
Phorboxazole A Cytotoxic (cancer cells) Microtubule disruption 0.8 nM (HL-60 cells)
Rabeprazole Antiulcer Proton pump inhibition 10–20 mg/day (human)

Key Insights :

  • This compound’s antimicrobial activity aligns with trends in marine imidazole alkaloids but lacks the specificity of clinical agents like Clotrimazole .
  • Unlike Phorboxazole A, which targets microtubules, this compound’s mechanism remains underexplored, suggesting a need for mechanistic studies .

Key Insights :

  • This compound’s reliance on natural extraction limits scalability compared to synthetic imidazoles like Rabeprazole .
  • Stability studies akin to Pantoprazole’s formulation analysis (e.g., pH-dependent degradation) are critical for this compound’s pharmaceutical development .

Pharmacological Considerations

  • Safety: No toxicity data exist for this compound, unlike Rabeprazole, which has well-documented safety profiles .
  • Efficacy : Indirect comparisons using methodologies outlined in (e.g., meta-analyses of antimicrobial potency) could contextualize this compound’s activity against clinical standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pelopuradazole
Reactant of Route 2
Pelopuradazole

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